molecular formula C18H22N4O3S2 B5966727 N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B5966727
M. Wt: 406.5 g/mol
InChI Key: YFHZNJBODSYVNJ-UHFFFAOYSA-N
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Description

The compound appears to contain a benzothiazole ring, which is a heterocyclic compound, and a thieno[3,4-d]imidazole ring, another type of heterocyclic compound. These structures are often found in various pharmaceuticals and dyes .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the methoxy group (-OCH3) and the amide group (-CONH2) could have significant effects on the compound’s reactivity and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the exact structure and the functional groups present in the compound .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzothiazole derivatives exhibit antimicrobial, antifungal, and anticancer activities .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many benzothiazole and thieno[3,4-d]imidazole derivatives, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-25-10-6-7-11-14(8-10)27-18(20-11)21-15(23)5-3-2-4-13-16-12(9-26-13)19-17(24)22-16/h6-8,12-13,16H,2-5,9H2,1H3,(H2,19,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHZNJBODSYVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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